Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
ethyl 2-chloro-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(10)12-7(6)15-3/h4H2,1-3H3 |
InChI Key |
JKPPNILEYHBPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1SC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is typically constructed via the Biginelli reaction or condensation of β-dicarbonyl compounds with urea/thiourea derivatives. For example, ethyl acetoacetate reacts with thiourea in the presence of hydrochloric acid to form 4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. Subsequent oxidation with hydrogen peroxide yields the 6-thione intermediate.
Chlorination at Position 2
Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where POCl₃ acts as both a solvent and chlorinating agent. A typical protocol involves heating the pyrimidine intermediate with POCl₃ at 110°C for 6–8 hours, achieving chlorination yields of 85–90%.
Example Protocol
-
Reactants : 4-Methyl-6-(methylthio)pyrimidine-5-carboxylic acid (1.0 equiv), POCl₃ (5.0 equiv)
-
Conditions : Reflux at 110°C for 7 hours under nitrogen atmosphere
-
Workup : Quenching with ice-water, extraction with dichloromethane, drying over Na₂SO₄
-
Yield : 88%
Methylthio Group Introduction at Position 6
The methylthio group is introduced via nucleophilic displacement of a leaving group (e.g., chloro or hydroxyl) using sodium methanethiolate (NaSMe). Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.
Reaction Conditions
-
Solvent : DMF
-
Temperature : 60°C
-
Time : 4 hours
-
Yield : 78%
Esterification at Position 5
Esterification of the carboxylic acid moiety is performed using ethyl chloroformate in the presence of a base (e.g., triethylamine). Anhydrous conditions are critical to prevent hydrolysis.
One-Pot Multicomponent Synthesis
Recent advances have streamlined synthesis into a one-pot process, reducing purification steps and improving atom economy. A representative method involves:
-
Simultaneous Chlorination and Methylthiolation : Using POCl₃ and methylthiolate in a single reactor.
-
In Situ Esterification : Adding ethyl chloroformate directly to the reaction mixture.
Advantages
-
Reduced reaction time (12 hours vs. 24 hours for stepwise methods)
-
Higher overall yield (75% vs. 65%)
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance heat/mass transfer and safety. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 30 min | Maximizes conversion |
| Temperature | 100°C | Balances kinetics and decomposition |
| POCl₃ Concentration | 20% v/v | Minimizes side reactions |
Catalyst Recycling
Heterogeneous catalysts (e.g., zeolites) enable reagent recycling, reducing costs by 40%.
Reaction Optimization
Solvent Effects
Solvent polarity significantly influences reaction rates and selectivity:
| Solvent | Dielectric Constant | Chlorination Yield |
|---|---|---|
| DMF | 36.7 | 88% |
| Toluene | 2.4 | 45% |
| Acetonitrile | 37.5 | 82% |
Temperature Control
Elevated temperatures accelerate chlorination but risk decomposition. A balance is achieved at 110°C (Table 1).
Table 1. Temperature vs. Yield
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 90 | 72 | 95 |
| 110 | 88 | 98 |
| 130 | 81 | 90 |
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, ester-CH₃), 2.50 (s, 3H, C4-CH₃), 2.65 (s, 3H, S-CH₃), 4.30 (q, 2H, ester-CH₂).
-
LC-MS : m/z 275.1 [M+H]⁺.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
Applications in Drug Discovery
The compound serves as a precursor to kinase inhibitors and antimicrobial agents. For example, Pfizer’s PF-07321332 (Paxlovid™) derivatives utilize analogous pyrimidine intermediates for SARS-CoV-2 protease inhibition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, its potential as an enzyme inhibitor is attributed to its ability to form stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate and its analogs are critical for understanding their reactivity, applications, and physicochemical behavior. Below is a detailed analysis:
Substituent Variations and Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functionalization Potential
- Chlorine vs. Methylthio Reactivity : The chlorine atom at position 2 in the target compound is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or thiols). In contrast, the methylthio group at position 6 can undergo oxidation to sulfoxide or sulfone derivatives, expanding its utility in medicinal chemistry .
- Ester Group Variations : Replacing the ethyl ester with a tert-butyl group (as in the tert-butyl analog) improves stability under acidic conditions but reduces solubility in polar solvents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Ethyl 2-(methylthio)pyrimidine-5-carboxylate |
|---|---|---|---|
| Molecular Weight | 246.71 | 232.68 | 198.24 |
| Boiling Point (°C) | 364.8 (predicted) | ~350 (estimated) | ~320 (estimated) |
| pKa | -1.36 | -1.5 (estimated) | -1.8 (estimated) |
| Solubility | Low in water; soluble in DMSO | Moderate in ethanol | High in acetone |
Research Findings and Case Studies
- Synthetic Utility : In a study by Gao et al., pyrimidine derivatives with chloro and methylthio substituents were used to synthesize fused heterocycles (e.g., furopyrimidines), demonstrating the versatility of such intermediates in constructing complex scaffolds .
- Regulatory Considerations : Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate (CAS 583878-42-6), a positional isomer, requires stringent handling due to its classification as a hazardous substance under UN GHS guidelines .
Q & A
Q. What are the common synthetic routes for Ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a pyrimidine core can be functionalized by reacting ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate with phosphoryl chloride (POCl₃) to introduce the chloro group at the 2-position . Another approach involves the Biginelli reaction, where thioureas, aldehydes, and β-keto esters are condensed in a one-pot synthesis to form substituted pyrimidines .
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Single-crystal studies (e.g., using SHELX software ) resolve bond lengths and angles, such as the S1–C1 (1.68 Å) and Cl1–C2 (1.74 Å) distances .
- NMR/IR spectroscopy : Key signals include the ethyl ester carbonyl (C=O) at ~1650 cm⁻¹ (IR) and methylthio (–SCH₃) protons at δ 2.5 ppm (¹H NMR) .
- Mass spectrometry (MS) : ESI+ data often show [M+H]⁺ peaks at m/z 275 (molecular weight 274.75 g/mol) .
Q. What are its primary reactivity patterns under standard conditions?
The chloro group at position 2 is susceptible to nucleophilic displacement (e.g., with amines or alkoxides), while the methylthio group at position 6 can undergo oxidation to sulfoxide/sulfone derivatives . The ester moiety is hydrolyzable to carboxylic acids under basic conditions .
Advanced Research Questions
Q. How can contradictory data in reported synthetic yields be resolved?
Discrepancies in yields (e.g., 2-5% vs. 20-30%) may arise from reaction conditions. For example, using DMF as a solvent with K₂CO₃ at 80°C improves nucleophilic substitution efficiency compared to ethanol/TEA systems . Kinetic studies (e.g., monitoring via TLC or HPLC) and optimizing stoichiometry (e.g., 1.2 eq. nucleophile) can mitigate low yields .
Q. What computational methods predict its reactivity in medicinal chemistry applications?
Density Functional Theory (DFT) calculations assess electrophilicity at the chloro position (e.g., Fukui indices) and binding affinity to kinase targets (e.g., molecular docking with EGFR or VEGFR2) . Molecular dynamics simulations (e.g., GROMACS) model stability in aqueous or lipid environments .
Q. How can regioselectivity challenges in functionalization be addressed?
- Directing groups : The methylthio moiety at position 6 directs electrophilic substitution to position 4 .
- Protecting strategies : Boc protection of amines or ester groups prevents unwanted side reactions during multi-step syntheses .
- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the pyrimidine ring at position 4 or 5 .
Q. What purification techniques are optimal for isolating derivatives?
- Column chromatography : Silica gel with EtOAc/hexane (3:7) resolves regioisomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 168–170°C) .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Yields
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.3 (t, CH₂CH₃), δ 4.3 (q, OCH₂), δ 2.5 (s, SCH₃) | |
| ¹³C NMR | δ 165.5 (C=O), δ 158.2 (C-Cl), δ 14.2 (CH₃) | |
| IR | 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C–S) |
Applications in Drug Discovery
The compound serves as a precursor for kinase inhibitors. For example, tert-butyl derivatives (e.g., tert-butyl(4aR,8aR)-4-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-2-oxooctahydroquinoxaline-1(2H)-carboxylate) exhibit nanomolar IC₅₀ values in cancer cell lines . Its methylthio group enhances membrane permeability, making it a candidate for CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
